![molecular formula C9H16N2 B1431258 1-(2-Methylpropyl)pyrrolidine-3-carbonitrile CAS No. 1384682-39-6](/img/structure/B1431258.png)
1-(2-Methylpropyl)pyrrolidine-3-carbonitrile
Overview
Description
“1-(2-Methylpropyl)pyrrolidine-3-carbonitrile” is a chemical compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . It is also known as "3-Pyrrolidinecarbonitrile, 1-(2-methylpropyl)-" .
Molecular Structure Analysis
The molecule consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“1-(2-Methylpropyl)pyrrolidine-3-carbonitrile” is a liquid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Pyrrolidine derivatives, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, have been synthesized and structurally analyzed using techniques like X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy. These studies provide insights into the molecular structure and interactions within such compounds (Tranfić et al., 2011).
Electropolymerization and Conducting Polymers
- Certain pyrrolidine derivatives have been used as monomers for electropolymerization, leading to the formation of conducting polymers. These materials show potential in applications such as electrochromic devices due to their unique electrochemical properties (Roznyatovskiy et al., 2010).
Solvent-Solute Interactions
- Studies on solvent-solute interactions involving pyrrolidine derivatives reveal how molecular structures and interactions change in different solvents. This research aids in understanding the solvation dynamics and potential applications in solution-based processes (Perjéssy & Engberts, 1995).
Molecular Docking and Screening
- Novel pyridine and fused pyridine derivatives, including those related to pyrrolidine structures, have been prepared and subjected to molecular docking screenings, showing potential antimicrobial and antioxidant activities. This highlights their potential in pharmaceutical applications (Flefel et al., 2018).
Electrocatalytic Properties
- Pyrrolidine derivatives have been investigated for their electrocatalytic abilities, particularly in the oxidation of ascorbic acid. Such studies demonstrate the potential of these compounds in electrochemical sensors and catalysis (Foster et al., 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methylpropyl)pyrrolidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8(2)6-11-4-3-9(5-10)7-11/h8-9H,3-4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKJVSMPXUNZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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